2-({2-[4-(METHYLSULFANYL)PHENYL]-5-PHENYL-1H-IMIDAZOL-4-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
The compound “2-((2-(4-(methylthio)phenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a phenyl ring, an imidazole ring, and a thiazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes an imidazole ring and a thiazole ring, both of which are types of heterocycles. Heterocycles are rings that contain atoms other than carbon, in this case, nitrogen and sulfur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of various functional groups and heterocyclic rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Activity
2-((2-(4-(Methylthio)phenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide and its derivatives have been extensively studied for their anticancer properties. Notably, certain derivatives have shown significant activity against human lung adenocarcinoma cells and other cancer cell lines, indicating their potential in cancer treatment (Evren et al., 2019; Duran & Demirayak, 2012; Özkay et al., 2016).
Antimicrobial Activity
These compounds have also been evaluated for their antimicrobial activity. Studies have shown that they exhibit significant activity against various bacterial and fungal strains, suggesting their usefulness in treating microbial infections (Gul et al., 2017; Yurttaş et al., 2015; Saravanan et al., 2010).
Antifungal and Antioxidant Properties
Some derivatives have shown potent antifungal activity against Candida species and demonstrated significant antioxidant properties, which could be beneficial in various therapeutic applications (Altındağ et al., 2017; Naraboli & Biradar, 2017).
Enzyme Inhibition
These compounds have been investigated for their potential as enzyme inhibitors. They have been shown to inhibit enzymes like β-secretase (BACE-1), which is crucial in Alzheimer's disease research, indicating their potential in neurodegenerative disease therapy (Yan et al., 2017).
pKa Determination
The pKa values of some derivatives have been determined, providing essential insights into their chemical properties and potential pharmaceutical applications (Duran & Canbaz, 2013).
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Imidazole derivatives can be involved in a wide range of biochemical pathways due to their diverse target interactions. They can affect signal transduction, metabolic processes, and other cellular functions .
Pharmacokinetics
The ADME properties of imidazole derivatives can also vary greatly. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazole derivatives depend on their specific target interactions and the biochemical pathways they are involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-(4-methylsulfanylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS3/c1-27-16-9-7-15(8-10-16)19-24-18(14-5-3-2-4-6-14)20(25-19)29-13-17(26)23-21-22-11-12-28-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDVGPRNMXWUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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